4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)cyclopropyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN.ClH/c15-13-3-1-2-12(10-13)14(6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAPZUBYFKKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(4-chlorophenyl)propionic acid, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate is then reacted with piperidine to form 1-piperidine propyl alcohol. Finally, a substitution reaction between 3-(4-chlorophenyl)propyl methanesulfonate and 1-piperidine propyl alcohol in an N,N-dimethylacetamide medium, followed by salification, yields this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of readily available and cost-effective raw materials, ensuring high yield and safety during production .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Scientific Research Applications
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride involves its interaction with specific molecular targets. It acts as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors. By blocking these receptors, the compound enhances histaminergic activity in the brain, which can improve wakefulness and reduce excessive daytime sleepiness .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in core heterocycles, substituents, and functional groups.
Core Heterocycle Variations
Key Observations :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., Trazodone impurities) exhibit two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to piperidine. This may enhance solubility but reduce metabolic stability .
- Cyclopropyl vs.
Substituent Variations on the Aromatic Ring
| Compound Name | Aromatic Substituent | Functional Group Impact |
|---|---|---|
| 4-[1-(3-Chlorophenyl)cyclopropyl]piperidine HCl | 3-Chloro | Electron-withdrawing, enhances stability |
| 4-(3-Methoxyphenyl)piperidine HCl | 3-Methoxy | Electron-donating, reduces binding affinity to hydrophobic pockets |
| 4-(4-Chlorophenyl)-4-piperidinol | 4-Chloro | Altered steric interactions due to para substitution |
Key Observations :
- Chloro vs. Methoxy : The 3-chloro substituent (electron-withdrawing) may enhance interactions with hydrophobic receptor pockets, whereas methoxy groups (electron-donating) could reduce binding efficacy .
- Positional Effects : Para-substituted chloro groups (e.g., 4-chlorophenyl) may alter spatial orientation in receptor binding compared to meta-substituted analogs .
Functional Group and Pharmacological Implications
- Cyclopropane Ring : The strained cyclopropane in the target compound may confer metabolic resistance compared to hydroxyl or chloropropyl groups, which are prone to oxidation or hydrolysis .
- Serotonin Receptor Affinity : While direct evidence is lacking, piperidine/piperazine derivatives often target serotonin receptors (e.g., 5-HT1A/2A). Structural differences may influence selectivity; for example, cyclopropyl rigidity could favor 5-HT2A over 5-HT1A binding .
Biological Activity
4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropyl group and a chlorophenyl moiety. This unique structure may contribute to its diverse biological activities, including interactions with various biological targets.
Anticancer Activity
Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-[1-(3-chlorophenyl)cyclopropyl]piperidine have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain piperidine analogs showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-[1-(3-chlorophenyl)cyclopropyl]piperidine | FaDu (hypopharyngeal) | 15.2 | |
| Analog A | HeLa (cervical) | 10.5 | |
| Analog B | MCF-7 (breast) | 12.0 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Similar piperidine derivatives have been evaluated for their antibacterial and antifungal activities. For example, studies have reported moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Activity of Piperidine Derivatives
Anti-inflammatory Effects
Piperidine derivatives are also known for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes has been observed in several studies involving piperidine compounds, suggesting their potential use in treating inflammatory conditions .
Table 3: COX Inhibition by Piperidine Derivatives
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| 4-[1-(3-chlorophenyl)cyclopropyl]piperidine | 18.5 | 22.0 | |
| Analog E | 15.0 | 19.5 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in cancer proliferation or inflammation.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes like COX, which play crucial roles in inflammatory pathways.
- Cell Cycle Interference : By inducing apoptosis in cancer cells, it disrupts the cell cycle, leading to reduced tumor growth.
Case Studies
Several case studies have explored the efficacy of piperidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a piperidine-based drug demonstrated significant tumor reduction in patients with advanced-stage cancers.
- Case Study 2 : In vitro studies showed that the compound effectively inhibited bacterial growth in resistant strains, highlighting its potential as an antimicrobial agent.
Q & A
Basic: What are the standard analytical methods for assessing the purity of 4-[1-(3-chlorophenyl)cyclopropyl]piperidine hydrochloride?
Methodological Answer:
Purity assessment typically involves a combination of titration, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR). Titration with alcoholic sodium hydroxide can quantify chloride content, ensuring stoichiometric equivalence of the hydrochloride salt . HPLC with UV detection (e.g., 206–210 nm) is used to determine purity ≥98%, with integration of peak areas to identify impurities . H NMR is critical for detecting residual solvents (e.g., acetone) and verifying structural integrity by analyzing proton environments of the cyclopropyl, piperidine, and chlorophenyl groups .
Basic: Which spectroscopic techniques are prioritized for structural elucidation of this compound?
Methodological Answer:
Key techniques include:
- H and C NMR : Assign signals to the cyclopropyl protons (δ ~0.5–1.5 ppm), piperidine ring protons (δ ~1.8–3.5 ppm), and aromatic protons (δ ~6.8–7.4 ppm) from the 3-chlorophenyl group .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~550–750 cm) and hydrochloride salt formation (N-H stretches at ~2500–3000 cm) .
- Mass Spectrometry (MS) : Validate molecular weight via [M+H] peaks and fragmentation patterns to distinguish regioisomers or degradation products .
Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
Methodological Answer:
Optimization involves:
- Solvent and Base Selection : Use anhydrous ethanol or methanol as solvents to enhance solubility, paired with non-nucleophilic bases (e.g., KCO) to minimize side reactions during cyclopropane ring formation .
- Temperature Control : Maintain reactions at 0–5°C during cyclopropanation to prevent ring-opening side reactions .
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., stoichiometry, reaction time) and identify critical parameters using statistical models (e.g., ANOVA) . Post-reaction, use column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts .
Advanced: How can computational modeling predict reactivity and guide experimental design?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclopropane ring formation, identifying steric or electronic barriers .
- Reaction Pathway Screening : Tools like ICReDD integrate computed reaction paths (e.g., intramolecular cyclization) with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors) to prioritize derivatives for synthesis based on binding affinity .
Advanced: How should researchers resolve discrepancies in biological activity data across batches?
Methodological Answer:
- Batch Consistency Checks : Compare HPLC purity profiles and H NMR spectra to detect batch-specific impurities (e.g., residual starting materials) .
- Bioassay Replication : Use standardized assays (e.g., receptor binding assays) with internal controls (e.g., reference antagonists) to normalize inter-batch variability .
- Structural Confirmation : Perform X-ray crystallography or 2D NMR (e.g., COSY, NOESY) to verify stereochemical consistency, as minor conformational changes in the piperidine or cyclopropyl groups can alter activity .
Advanced: What strategies validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolysis (piperidine ring opening) or photolytic products (chlorophenyl group cleavage) .
- Long-Term Stability : Store aliquots at –20°C in amber vials with desiccants. Periodically test purity and compare against baseline NMR/HPLC data to establish shelf life .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents on the chlorophenyl ring (e.g., 3-F, 3-CF) or piperidine (e.g., N-alkylation) to assess electronic/steric effects .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to align active derivatives and identify critical moieties (e.g., cyclopropyl for rigidity, chlorophenyl for hydrophobic interactions) .
- In Silico ADMET Prediction : Apply tools like SwissADME to prioritize derivatives with favorable solubility, metabolic stability, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
